molecular formula C13H16N2O4 B2606014 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1618083-75-2

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2606014
CAS No.: 1618083-75-2
M. Wt: 264.281
InChI Key: BGBMHRVSQDVQGM-UHFFFAOYSA-N
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Description

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H16N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

The synthesis of 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of pyrrolo[3,4-b]pyridine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butoxycarbonyl (Boc) protecting group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in the synthesis of complex organic molecules.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-9-4-8(11(16)17)5-14-10(9)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBMHRVSQDVQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618083-75-2
Record name 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid
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